N-(5-bromo-3-pyridinyl)-4-piperidinesulfonamide
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Overview
Description
N-(5-bromo-3-pyridinyl)-4-piperidinesulfonamide is a chemical compound that features a brominated pyridine ring attached to a piperidine sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-3-pyridinyl)-4-piperidinesulfonamide typically involves the bromination of a pyridine derivative followed by the introduction of a piperidine sulfonamide group. One common method includes:
Bromination: Starting with 3-pyridinol, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Sulfonamide Formation: The brominated pyridine is then reacted with piperidine and a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) under basic conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-3-pyridinyl)-4-piperidinesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-(5-bromo-3-pyridinyl)-4-piperidinesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound’s unique electronic properties make it useful in the design of novel materials for electronic and photonic applications.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-(5-bromo-3-pyridinyl)-4-piperidinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can engage in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromopyridine-3-boronic acid
- (5-Cyano-3-pyridinyl)boronic acid
- Propanamide, N-(5-bromo-3-pyridinyl)-
Uniqueness
N-(5-bromo-3-pyridinyl)-4-piperidinesulfonamide is unique due to its combination of a brominated pyridine ring and a piperidine sulfonamide group. This structure imparts specific electronic and steric properties that are not present in similar compounds, making it particularly valuable in medicinal chemistry and material science applications.
Properties
CAS No. |
1093819-41-0 |
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Molecular Formula |
C10H14BrN3O2S |
Molecular Weight |
320.21 g/mol |
IUPAC Name |
N-(5-bromopyridin-3-yl)piperidine-4-sulfonamide |
InChI |
InChI=1S/C10H14BrN3O2S/c11-8-5-9(7-13-6-8)14-17(15,16)10-1-3-12-4-2-10/h5-7,10,12,14H,1-4H2 |
InChI Key |
LTXXGQRQTZYWRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1S(=O)(=O)NC2=CC(=CN=C2)Br |
Origin of Product |
United States |
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